

Technical Guide: 2'-Deoxyguanosine- 13C10,15N5 in Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxyguanosine-13C10

Cat. No.: B12383042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, and its applications in biomedical research. This document outlines its chemical properties, a detailed experimental protocol for its use as an internal standard, and its role within the biological context of the nucleoside salvage pathway.

Core Data Presentation

Isotopically labeled 2'-Deoxyguanosine is a critical tool for researchers requiring high precision and accuracy in the quantification of its unlabeled counterpart in biological matrices. The stable isotope labels do not alter the chemical properties of the molecule, but their increased mass allows for clear differentiation in mass spectrometry-based analyses. Below is a summary of the key quantitative data for 2'-Deoxyguanosine and its commonly available labeled forms.

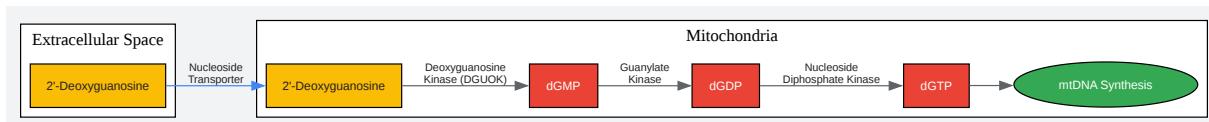
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2'-Deoxyguanosine (Unlabeled)	961-07-9 [1] [2] [3] [4] [5]	C ₁₀ H ₁₃ N ₅ O ₄	267.24 [2] [3] [4] [6]
2'-Deoxyguanosine Monohydrate (Unlabeled)	312693-72-4 [7] [8] [9]	C ₁₀ H ₁₅ N ₅ O ₅	285.26 [9]
2'-Deoxyguanosine- ¹³ C ₁₀ , ¹⁵ N ₅	Not Assigned	¹³ C ₁₀ H ₁₃ ¹⁵ N ₅ O ₄	282.13 [10]
2'-Deoxyguanosine- ¹³ C ₁₀ , ¹⁵ N ₅ Monohydrate	2483830-26-6 [7] [8]	¹³ C ₁₀ H ₁₅ ¹⁵ N ₅ O ₅	300.15 [7] [8]

Experimental Protocols

Application: Quantification of Oxidative DNA Damage Marker 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) in Biological Samples using Isotope Dilution Mass Spectrometry.

Stable isotope-labeled analogues are essential for achieving high accuracy and reproducibility in the quantification of DNA adducts, which are often present at very low concentrations (0.01–10 adducts per 10⁸ normal nucleotides).[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#) The use of an isotopically labeled internal standard, such as 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (which can be used to generate a corresponding labeled 8-oxo-dG standard), is considered the gold standard for this type of analysis.[\[1\]](#)[\[12\]](#)

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)


- Sample Preparation and DNA Extraction:
 - Isolate genomic DNA from the biological matrix of interest (e.g., tissue, cells, urine) using a standard DNA extraction kit or protocol that minimizes oxidative artifacts.
 - Quantify the extracted DNA using a spectrophotometric or fluorometric method.
- Addition of Internal Standard:

- A known amount of the stable isotope-labeled internal standard (e.g., $^{15}\text{N}_5$ -8-oxo-dG, synthesized from the labeled 2'-deoxyguanosine) is added to the DNA sample prior to hydrolysis.[\[6\]](#) This accounts for any variability or loss of the analyte during sample processing and analysis.[\[4\]](#)[\[12\]](#)
- DNA Hydrolysis:
 - The DNA is enzymatically hydrolyzed to its constituent nucleosides. This is typically a two-step process:
 - Incubate the DNA with nuclease P1 to digest the DNA into deoxynucleoside 5'-monophosphates.
 - Follow with an incubation with alkaline phosphatase to dephosphorylate the nucleotides into deoxyribonucleosides.[\[7\]](#)
- Sample Cleanup (Optional but Recommended):
 - To remove the bulk of unmodified nucleosides and other interfering substances, the hydrolyzed sample can be purified using solid-phase extraction (SPE).[\[4\]](#)[\[7\]](#)
- LC-MS/MS Analysis:
 - Inject the processed sample into an LC-MS/MS system.
 - Liquid Chromatography (LC): Separate the nucleosides using a reverse-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile with a small percentage of an acid modifier like formic acid.[\[5\]](#)
 - Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) to detect and quantify the analyte (8-oxo-dG) and the internal standard.
 - Monitor the specific mass transition for the unlabeled 8-oxo-dG (e.g., m/z 284 → 168).[\[5\]](#)
 - Simultaneously monitor the specific mass transition for the isotopically labeled internal standard (e.g., $^{15}\text{N}_5$ -8-oxo-dG, m/z 289 → 173).[\[5\]](#)

- Quantification:
 - Create a calibration curve using known concentrations of the unlabeled 8-oxo-dG standard spiked with a constant amount of the internal standard.
 - The concentration of 8-oxo-dG in the biological sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Mandatory Visualization

The metabolic fate of 2'-Deoxyguanosine within the cell is primarily governed by the nucleoside salvage pathway. This pathway recycles nucleosides from the degradation of DNA and RNA to synthesize new nucleotides, which is particularly important in non-dividing cells or tissues with limited de novo synthesis capabilities.[\[13\]](#)[\[14\]](#) The key rate-limiting enzyme in the mitochondrial purine salvage pathway is Deoxyguanosine Kinase (DGUOK).[\[9\]](#)[\[10\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Mitochondrial purine salvage pathway for 2'-Deoxyguanosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mitochondrial deoxyguanosine kinase is required for cancer cell stemness in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside supplementation modulates mitochondrial DNA copy number in the dguok – zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sfrbm.org [sfrbm.org]
- 13. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Guide: 2'-Deoxyguanosine-13C10,15N5 in Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12383042#2-deoxyguanosine-13c10-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com